REACTION_CXSMILES
|
[NH2:1][C:2]1[S:3][C:4]([C:8]([O:10][CH2:11]C)=[O:9])=[C:5](C)[N:6]=1.NC1SC(C(OC)=O)=CN=1.Cl[CH2:24][CH2:25][N:26]=[C:27]=[O:28]>>[O:28]=[C:27]1[NH:26][CH2:25][CH2:24][N:1]1[C:2]1[S:3][C:4]([C:8]([O:10][CH3:11])=[O:9])=[CH:5][N:6]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1SC(=C(N1)C)C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1SC(=CN1)C(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCN=C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1N(CCN1)C=1SC(=CN1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 44% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |